

# Application Notes: Synthesis of Triphenylcarbinol via Phenylsodium and Benzoyl Chloride

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## Compound of Interest

Compound Name: Phenylsodium

Cat. No.: B238773

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## Introduction

Triphenylcarbinol (also known as triphenylmethanol) is a tertiary alcohol of significant interest in organic synthesis, often used as an intermediate in the production of dyes, polymers, and pharmaceuticals. One classic, albeit less common, method for its synthesis involves the reaction of an organosodium compound, **phenylsodium**, with benzoyl chloride.<sup>[1]</sup> This reaction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition, with benzophenone proposed as an intermediate. **Phenylsodium** is a highly reactive organometallic reagent, necessitating careful handling under inert and anhydrous conditions.<sup>[2]</sup> These application notes provide a detailed protocol for the synthesis of triphenylcarbinol using this method, intended for researchers and professionals in chemical and drug development.

## Reaction Principle

The synthesis is a two-step process occurring in a single pot. Initially, two equivalents of **phenylsodium** react with one equivalent of benzoyl chloride. The first equivalent displaces the chloride ion to form benzophenone. The highly reactive benzophenone then immediately reacts with a second equivalent of **phenylsodium** in a nucleophilic addition to the carbonyl group. The resulting triphenylmethoxide salt is then hydrolyzed in an acidic workup to yield the final product, triphenylcarbinol.

## Safety Precautions

- **Phenylsodium** is corrosive and pyrophoric, igniting spontaneously in air.<sup>[2]</sup> All manipulations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
- Sodium metal is highly reactive with water and should be handled with care.
- Benzoyl chloride is a lachrymator and corrosive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
- Organic solvents like toluene and diethyl ether are flammable. Ensure all heating is performed using heating mantles or oil baths, and no open flames are present.

## Experimental Protocols

This synthesis is divided into two primary stages: the in situ preparation of **phenylsodium**, followed by the reaction with benzoyl chloride and subsequent workup.

### Part 1: Preparation of **Phenylsodium** Solution in Toluene

This protocol is adapted from established methods for preparing **phenylsodium** from chlorobenzene and sodium sand.<sup>[3][4]</sup>

#### Materials and Reagents:

- Sodium metal
- Chlorobenzene (anhydrous)
- Toluene (anhydrous)
- A few crystals of iodine (as an initiator, if needed)

#### Equipment:

- Three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
- Heating mantle or oil bath.

- Schlenk line or similar inert atmosphere setup.

#### Procedure:

- Set up the reaction apparatus and dry all glassware thoroughly in an oven before assembly. Allow to cool under a stream of dry nitrogen.
- To the three-neck flask, add 150 mL of anhydrous toluene and 11.5 g (0.5 gram-atom) of sodium metal, cut into small pieces or as a sand dispersion.<sup>[3]</sup>
- In the dropping funnel, place a solution of 22.5 g (0.2 mole) of anhydrous chlorobenzene in 50 mL of anhydrous toluene.<sup>[3][4]</sup>
- With vigorous stirring, begin adding the chlorobenzene solution to the sodium suspension at room temperature.
- An exothermic reaction is expected to start after about 45 minutes.<sup>[3]</sup> Maintain the reaction temperature below 40°C using a cooling bath (e.g., a water bath) as needed.
- After the initial exothermic phase subsides, continue stirring the mixture for approximately 2 hours to ensure the reaction goes to completion.<sup>[3]</sup> The resulting brownish, cloudy suspension is the **phenylsodium** solution and should be used immediately in the next step.

#### Part 2: Synthesis of Triphenylcarbinol

##### Materials and Reagents:

- **Phenylsodium** solution (prepared in Part 1)
- Benzoyl chloride (anhydrous)
- Diethyl ether (anhydrous)
- 10% Sulfuric acid solution
- Saturated sodium bicarbonate solution
- Saturated sodium chloride (brine) solution

- Anhydrous magnesium sulfate or sodium sulfate
- Recrystallization solvent (e.g., carbon tetrachloride or a mixture of ligroin and diethyl ether)

#### Procedure:

- Cool the freshly prepared **phenylsodium** suspension in an ice bath.
- Prepare a solution of 14.06 g (0.1 mole) of benzoyl chloride in 50 mL of anhydrous diethyl ether in a dropping funnel.
- Slowly add the benzoyl chloride solution dropwise to the stirred, cooled **phenylsodium** suspension. The addition of two equivalents of **phenylsodium** is required for each equivalent of benzoyl chloride.
- After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then gently reflux for an additional hour to ensure the reaction is complete.
- Work-up and Purification: a. Cool the reaction mixture in an ice-salt bath. b. Slowly and carefully pour the reaction mixture into a beaker containing a mixture of 1.5 kg of crushed ice and 50 mL of concentrated sulfuric acid, with constant stirring.<sup>[1]</sup> This step hydrolyzes the intermediate alkoxide and neutralizes any unreacted **phenylsodium**. c. Transfer the entire mixture to a separatory funnel. If any solids remain, add more diethyl ether to dissolve the product. d. Separate the organic layer. Wash it successively with 200 mL of water, 200 mL of 5% sodium bicarbonate solution, and finally with 200 mL of brine.<sup>[1]</sup> e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. f. Filter off the drying agent and remove the solvent by rotary evaporation. The crude product will contain triphenylcarbinol and biphenyl as the main byproduct.<sup>[5][6]</sup> g. Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of a suitable hot solvent, such as carbon tetrachloride or an ethanol/water mixture, and allow it to cool slowly to form crystals.<sup>[1]</sup> h. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry to a constant weight.

## Data Presentation

Table 1: Reagents for **Phenylsodium** Preparation

Reagent	Formula	Molar Mass ( g/mol )	Quantity (g)	Moles	Molar Ratio
Sodium	Na	22.99	11.5	0.5	2.5
Chlorobenzene	C <sub>6</sub> H <sub>5</sub> Cl	112.56	22.5	0.2	1

| Toluene | C<sub>7</sub>H<sub>8</sub> | 92.14 | ~200 mL | - | Solvent |

Table 2: Reagents for Triphenylcarbinol Synthesis

Reagent	Formula	Molar Mass ( g/mol )	Quantity (g)	Moles	Molar Ratio
Phenylsodium	C <sub>6</sub> H <sub>5</sub> Na	100.10	~40.0 g (in situ)	~0.4	2
Benzoyl Chloride	C <sub>7</sub> H <sub>5</sub> ClO	140.57	14.06	0.1	1

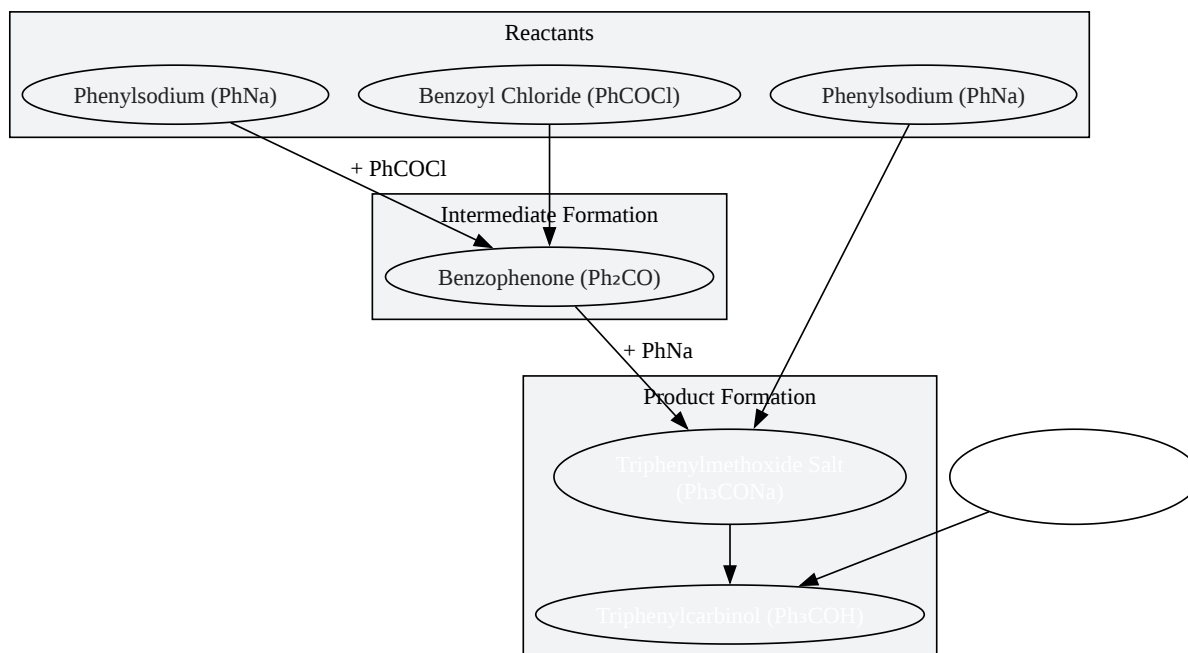
| Triphenylcarbinol | C<sub>19</sub>H<sub>16</sub>O | 260.33 | - | - | Product |

Table 3: Product Characterization

Property	Expected Value
Appearance	White crystalline solid
Melting Point	160-163 °C

| Theoretical Yield | 26.03 g (based on benzoyl chloride) |

## Visualizations



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Caption: Step-by-step experimental workflow for triphenylcarbinol synthesis.

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